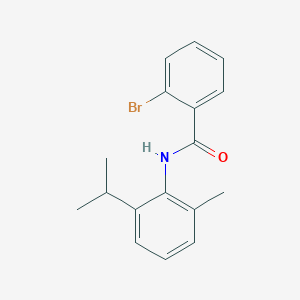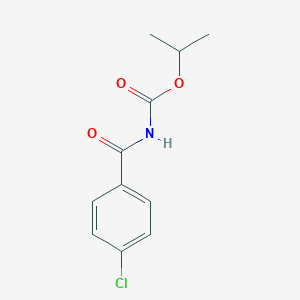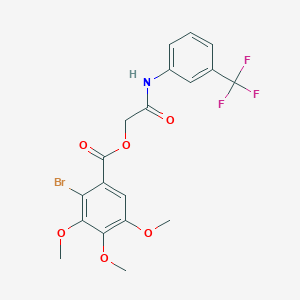
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide, also known as BIMP, is a chemical compound that has been the subject of scientific research due to its potential use in drug development.
Mécanisme D'action
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide works by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can cause changes in gene expression that lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic properties, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been shown to have antioxidant activity and to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other compounds in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize, and it has been found to be relatively stable under a variety of conditions. However, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has some limitations as well. It is highly toxic and must be handled with care, and its solubility in water is limited, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide. One area of interest is the development of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide's effects on other enzymes and pathways in the body, which could lead to the identification of new targets for drug development. Additionally, further research is needed to fully understand the mechanism of action of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide and its potential therapeutic applications.
Méthodes De Synthèse
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-isopropyl-6-methylaniline with bromine to form 2-bromo-6-isopropylacetanilide. This compound is then reacted with benzoyl chloride to produce 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide.
Applications De Recherche Scientifique
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been the subject of scientific research due to its potential use as an anti-cancer agent. Studies have shown that 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs to treat inflammatory diseases and pain.
Propriétés
Nom du produit |
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide |
|---|---|
Formule moléculaire |
C17H18BrNO |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
2-bromo-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)13-9-6-7-12(3)16(13)19-17(20)14-8-4-5-10-15(14)18/h4-11H,1-3H3,(H,19,20) |
Clé InChI |
NDCKEWGRNWKYTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2Br |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)
![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)


![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)


![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)